Positional Isomer Comparison: Quinoxalin-5-yl vs. Quinoxalin-6-yl in Glioma Cell Viability (MTT) Assays
The compound (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one (CAS 1008350-85-3) is the quinoxalin-5-yl positional isomer of the published quinoxalin-6-yl analog (compound 2 in Mielcke et al., 2012). The 6-yl isomer demonstrated measurable but modest MTT viability inhibition in rat C6 glioma cells (IC₅₀ = 8.39 µg/mL, 95% CI 7.66–9.20) and failed to reach 50% inhibition in human U-138 MG glioma cells, with maximal inhibition (Iₘₐₓ) of only 15 ± 5% [1]. No quantitative antiproliferative data are currently available in the peer-reviewed primary literature for the 5-yl isomer, representing a critical data gap for target ID and chemical probe campaigns [1].
| Evidence Dimension | Cytotoxicity (MTT viability) in glioma cell lines |
|---|---|
| Target Compound Data | Not reported in primary peer-reviewed literature |
| Comparator Or Baseline | Quinoxalin-6-yl isomer (compound 2): C6 rat glioma IC₅₀ = 8.39 µg/mL; U-138 MG human glioma Iₘₐₓ = 15 ± 5% (no IC₅₀ calculable) |
| Quantified Difference | Data gap – no matched-pair comparison possible |
| Conditions | MTT assay; 48 h incubation; C6 rat glioma and U-138 MG human glioma cell lines (Mielcke et al., Eur. J. Med. Chem., 2012) |
Why This Matters
Procurement decisions predicated on expected antiproliferative potency cannot be validated against the closest positional analog without empirical testing, mandating inclusion of the 6-yl isomer as an essential reference control in any screening cascade.
- [1] Mielcke TR, Mascarello A, Filippi-Chiela E, et al. Activity of novel quinoxaline-derived chalcones on in vitro glioma cell proliferation. European Journal of Medicinal Chemistry. 2012;48:255-264. Table 1: IC₅₀ values for compound 2 in C6 (8.39 µg/mL) and U-138 MG (no IC₅₀ calculable, Iₘₐₓ 15%). doi:10.1016/j.ejmech.2011.12.023 View Source
